molecular formula C21H19F2N5O5S B2626200 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-07-0

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2626200
CAS RN: 868227-07-0
M. Wt: 491.47
InChI Key: TXEJFSHLWUQPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19F2N5O5S and its molecular weight is 491.47. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research into the reductive chemistry of novel bioreductive drugs, such as certain nitrobenzamide derivatives, reveals insights into selective toxicity for hypoxic cells due to enzymatic reduction processes. These studies demonstrate the potential for designing compounds with enhanced cytotoxicity against tumor cells by manipulating the electron-affinic sites and reduction products within the molecule's structure (Palmer et al., 1995).

Antibacterial and Anti-HIV Activities

Compounds synthesized from similar complex molecules have been evaluated for their antibacterial and anti-HIV activities against various microorganisms. This highlights the potential for the development of new therapeutics targeting infectious diseases. The structural characterization of these compounds relies on elemental analyses and spectral data, indicating a methodological approach for evaluating the biological activities of novel synthesized entities (Patel & Chikhalia, 2006).

Synthesis and Reaction Mechanism

The synthesis of new chemical reagents from related compounds, involving catalysts like POCl3, showcases the intricate reaction mechanisms that lead to the formation of novel structures. These synthesized entities are confirmed through various spectroscopic techniques, providing a foundation for further exploration of their chemical and potentially pharmacological properties (Wan Ming-hui, 2014).

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O5S/c1-32-14-6-3-10(7-15(14)33-2)19(30)26-17-18(24)27-21(28-20(17)31)34-9-16(29)25-13-5-4-11(22)8-12(13)23/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJFSHLWUQPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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